![molecular formula C8H17N3O2 B3058123 4-(2-aminoethyl)-1-Piperazineacetic acid CAS No. 87980-97-0](/img/structure/B3058123.png)
4-(2-aminoethyl)-1-Piperazineacetic acid
Overview
Description
4-(2-aminoethyl)-1-Piperazineacetic acid (AEPA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. AEPA is a derivative of piperazine and is also known as ethylenediaminepiperazineacetic acid.
Mechanism Of Action
The mechanism of action of AEPA is not fully understood. However, it is believed that AEPA exerts its effects by binding to metal ions and forming stable complexes. The metal complexes formed by AEPA have been found to exhibit various biological activities such as antioxidant, antitumor, and antimicrobial properties. AEPA has also been found to interact with receptors such as dopamine and serotonin, which may contribute to its pharmacological effects.
Biochemical And Physiological Effects
AEPA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that AEPA can inhibit the growth of cancer cells and reduce inflammation. AEPA has also been found to exhibit antimicrobial activity against various bacteria and fungi. In vivo studies have shown that AEPA can reduce oxidative stress and protect against neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
AEPA has several advantages for lab experiments. It is easy to synthesize and purify, and its properties can be easily modified by changing the reaction conditions. AEPA can also form stable complexes with metal ions, which makes it a useful tool for studying metalloproteins. However, AEPA has some limitations for lab experiments. It is relatively expensive compared to other chelating agents, and its use may be limited by its potential toxicity.
Future Directions
There are several potential future directions for research on AEPA. One area of interest is the development of AEPA-based drug delivery systems. AEPA can form stable complexes with metal ions, which may be useful for targeted drug delivery. Another area of interest is the investigation of AEPA as a potential therapeutic agent for neurodegenerative diseases. AEPA has been found to exhibit neuroprotective effects, which may make it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of AEPA and its potential applications in various fields of scientific research.
Scientific Research Applications
AEPA has been extensively studied for its potential applications in various fields of scientific research. In medicine, AEPA has been found to exhibit antitumor, antimicrobial, and anti-inflammatory properties. AEPA has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions. In biochemistry, AEPA has been used as a chelating agent in protein purification and as a stabilizer for enzymes. In pharmacology, AEPA has been studied for its potential use as a ligand for receptors such as dopamine and serotonin.
properties
IUPAC Name |
2-[4-(2-aminoethyl)piperazin-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c9-1-2-10-3-5-11(6-4-10)7-8(12)13/h1-7,9H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXRLXSFXHFCPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475038 | |
Record name | [4-(2-Aminoethyl)piperazin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-1-Piperazineacetic acid | |
CAS RN |
87980-97-0 | |
Record name | [4-(2-Aminoethyl)piperazin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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